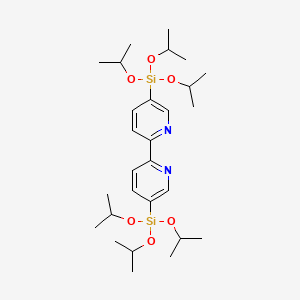

5,5'-Bis(triisopropoxysilyl)-2,2'-bipyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,5’-Bis(triisopropoxysilyl)-2,2’-bipyridine is a compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound features two bipyridine units connected by a silicon atom, each bonded to three isopropoxy groups. The presence of silicon and isopropoxy groups imparts distinct characteristics that make it valuable in various applications, particularly in materials science and coordination chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Bis(triisopropoxysilyl)-2,2’-bipyridine typically involves the reaction of 5,5’-dibromo-2,2’-bipyridine with triisopropoxysilane in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive intermediates. The reaction conditions often include:

Solvent: Anhydrous toluene or THF (tetrahydrofuran)

Catalyst: Palladium-based catalysts such as Pd(PPh3)4

Temperature: Reflux conditions (around 110°C)

Time: Several hours to ensure complete reaction

Industrial Production Methods

While specific industrial production methods for 5,5’-Bis(triisopropoxysilyl)-2,2’-bipyridine are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

5,5’-Bis(triisopropoxysilyl)-2,2’-bipyridine undergoes various chemical reactions, including:

Substitution Reactions: The isopropoxy groups can be substituted with other functional groups, allowing for the modification of the compound’s properties.

Coordination Reactions: The bipyridine units can coordinate with metal ions, forming complexes that are useful in catalysis and materials science.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols). Reactions are typically carried out in polar solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at moderate temperatures (50-80°C).

Coordination Reactions: Metal salts (e.g., copper(II) sulfate, nickel(II) chloride) are used in coordination reactions, often in aqueous or alcoholic solvents at room temperature.

Major Products

Substitution Reactions: Products include derivatives with different functional groups replacing the isopropoxy groups.

Coordination Reactions: Metal complexes with varying stoichiometries and geometries, depending on the metal ion and reaction conditions.

Applications De Recherche Scientifique

5,5’-Bis(triisopropoxysilyl)-2,2’-bipyridine has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique catalytic properties.

Materials Science: Incorporated into the synthesis of novel materials, including photochromic periodic mesoporous organosilicas (PPMO) and other nanostructured materials.

Biology and Medicine:

Industry: Utilized in the development of advanced coatings, adhesives, and sealants, leveraging its unique chemical properties.

Mécanisme D'action

The mechanism by which 5,5’-Bis(triisopropoxysilyl)-2,2’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. The bipyridine units act as chelating agents, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes, including oxidation-reduction reactions and polymerization. The silicon atom and isopropoxy groups provide additional stability and solubility, enhancing the compound’s effectiveness in different applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

5,5’-Bis(trimethylsilyl)-2,2’-bipyridine: Similar structure but with trimethylsilyl groups instead of triisopropoxysilyl groups.

5,5’-Bis(triethoxysilyl)-2,2’-bipyridine: Features triethoxysilyl groups, offering different solubility and reactivity properties.

5,5’-Bis(triphenylsilyl)-2,2’-bipyridine: Contains bulkier triphenylsilyl groups, affecting its steric and electronic properties.

Uniqueness

5,5’-Bis(triisopropoxysilyl)-2,2’-bipyridine is unique due to the presence of triisopropoxysilyl groups, which provide a balance of steric bulk and solubility. This makes it particularly useful in forming stable metal complexes and incorporating into various materials without significantly altering their properties.

Propriétés

IUPAC Name |

tri(propan-2-yloxy)-[6-[5-tri(propan-2-yloxy)silylpyridin-2-yl]pyridin-3-yl]silane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48N2O6Si2/c1-19(2)31-37(32-20(3)4,33-21(5)6)25-13-15-27(29-17-25)28-16-14-26(18-30-28)38(34-22(7)8,35-23(9)10)36-24(11)12/h13-24H,1-12H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTABWEWLYYZCEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O[Si](C1=CN=C(C=C1)C2=NC=C(C=C2)[Si](OC(C)C)(OC(C)C)OC(C)C)(OC(C)C)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48N2O6Si2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2535803.png)

![3-[4-(carbamoylmethoxy)-3-ethoxyphenyl]-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide](/img/structure/B2535805.png)

![(5E)-5-[(5-ethyl-2-thienyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2535806.png)

![N-{1-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide](/img/structure/B2535809.png)

![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole](/img/structure/B2535811.png)

![6-(3-fluoro-4-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2535814.png)

![3-(3,4-dimethylphenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2535819.png)

![4-butyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2535821.png)

![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2535824.png)